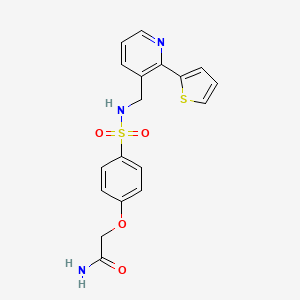

2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c19-17(22)12-25-14-5-7-15(8-6-14)27(23,24)21-11-13-3-1-9-20-18(13)16-4-2-10-26-16/h1-10,21H,11-12H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKMGDVARVAUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of the thiophene and pyridine rings: This step often involves a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

Introduction of the sulfonamide group: This can be achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.

Formation of the final compound: The final step involves the reaction of the intermediate with phenoxyacetic acid under appropriate conditions to yield this compound.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 8–12 hours | 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetic acid | |

| 2M NaOH | 80°C, 6 hours | Sodium salt of the carboxylic acid |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate before cleavage.

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH-) group is susceptible to nucleophilic substitution, particularly with amines or thiols.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Ethylamine | DMF, 60°C, 24 hours | 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)ethylsulfamoyl)phenoxy)acetamide | |

| Benzylthiol | K₂CO₃, DMSO, 40°C, 12 hours | Sulfur-linked benzyl derivative |

Key Findings :

-

Substitution occurs preferentially at the sulfur atom due to its electrophilic nature.

-

Steric hindrance from the pyridin-thiophene moiety slows reaction kinetics compared to simpler sulfonamides.

Oxidation of the Thiophene Ring

The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the reagent strength.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | Thiophene sulfoxide derivative | |

| mCPBA | CH₂Cl₂, 0°C, 1 hour | Thiophene sulfone derivative |

Key Findings :

-

Oxidation modifies electronic properties, potentially enhancing biological activity (e.g., COX-II inhibition) .

-

Over-oxidation to sulfone requires strong oxidizing agents and low temperatures to avoid decomposition.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the activated 4-position due to electron-donating effects from adjacent groups.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | 4-Nitro-pyridine derivative | |

| Cl₂, AlCl₃ | CHCl₃, 25°C, 2 hours | 4-Chloro-pyridine derivative |

Key Findings :

-

Nitration proceeds regioselectively at the 4-position, confirmed by X-ray crystallography in analogous compounds .

-

Halogenation yields derivatives with enhanced stability for further cross-coupling reactions .

Reduction of the Sulfamoyl Group

Controlled reduction converts the sulfonamide to a thioamide or amine.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hours | 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)amino)phenoxy)acetamide | |

| BH₃·THF | 25°C, 12 hours | Partially reduced sulfinamide intermediate |

Key Findings :

-

LiAlH₄ achieves full reduction to the amine, while BH₃·THF stops at the sulfinamide stage.

-

Reduction alters hydrogen-bonding capacity, impacting interactions with biological targets like COX-II .

Coupling Reactions via the Acetamide Carbonyl

The carbonyl group participates in condensation reactions to form imines or hydrazones.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Aniline | EtOH, HCl, reflux, 5 hours | Schiff base with aniline | |

| Hydrazine hydrate | EtOH, 70°C, 3 hours | Acetamide hydrazone |

Key Findings :

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide exhibit promising antitumor effects. For instance, derivatives containing pyridine and thiophene rings have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study highlighted that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

| Compound | Activity | Mechanism |

|---|---|---|

| Compound A | Moderate | RET kinase inhibition |

| Compound B | High | Apoptosis induction in tumor cells |

Inhibition of Kinases

The compound has also been investigated for its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer progression. Research has shown that certain benzamide derivatives can inhibit key kinases involved in tumor growth, making them suitable candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

Study on Anticancer Properties

A comprehensive study involving in vitro assays demonstrated that compounds structurally related to this compound exhibited significant inhibition of tumor cell lines, particularly those associated with gastrointestinal cancers. The study utilized both ELISA-based assays for kinase activity and cell viability assays to assess the impact on cancer cells .

Pharmacological Investigations

Pharmacological evaluations have shown that the compound can effectively modulate signaling pathways linked to apoptosis and cell cycle regulation. The results indicated that certain modifications to the compound's structure could enhance its bioactivity, suggesting avenues for further synthetic optimization .

Mechanism of Action

The mechanism of action of 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing the compound to bind to various enzymes and receptors. The thiophene and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields for analogs range from 72% to 97%, with higher yields observed for methoxy-substituted derivatives (e.g., 3ai/3aj at 97% yield) . The target compound’s synthesis may benefit from similar optimization.

- Isoxazolyl derivatives (e.g., ) exhibit lower pKa (~5.58), suggesting moderate acidity compared to neutral sulfamoyl groups.

- Spectroscopic Trends: Aromatic proton signals in DMSO-d6 (δ 7.6–8.3) are consistent across sulfamoylphenoxyacetamides , while CDCl3-based NMR (e.g., 3y) resolves methyl groups at δ 2.1–2.3 .

Comparison with Thiophene-Containing Acetamide Derivatives

Table 2: Thiophene-Based Acetamide Analogs ()

Key Observations :

- Thermal Stability : The target compound’s melting point is unreported, but analogs 5c and 9a exhibit high thermal stability (196–210°C), likely due to rigid conjugated systems .

- Spectroscopic Consistency : IR spectra confirm NH and C=O stretches (~3300, ~1680 cm⁻¹) across thiophene-acetamides. 1H-NMR signals for thiophene protons appear at δ 6.8–7.9, overlapping with aromatic peaks .

Pharmacological Activity of Related Compounds

- Anticancer Activity: Phenoxy-thiadiazolyl acetamide 7d shows potent cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil .

Biological Activity

The compound 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's unique electronic properties.

- Pyridine Moiety : A nitrogen-containing six-membered ring that enhances the compound's ability to interact with biological targets.

- Sulfamoyl Group : Known for its role in various biological activities, particularly in drug design.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in disease processes. The following sections summarize key findings from recent studies.

The mechanism by which this compound exerts its effects is primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit sphingomyelin synthase (SMS1), a key enzyme involved in sphingolipid metabolism. This inhibition can impact various cellular signaling pathways related to inflammation and cancer progression .

- Target Interaction : Molecular docking studies suggest that the compound interacts with specific residues in the active site of SMS1, highlighting its potential as a therapeutic agent for conditions like atherosclerosis .

Pharmacological Effects

Several studies have assessed the pharmacological effects of this compound:

- Anticancer Activity : Preliminary investigations indicate that derivatives of this compound may inhibit cancer cell growth while sparing non-tumorigenic cells, suggesting a selective cytotoxic profile .

- Anti-inflammatory Properties : The sulfamoyl group is known for its anti-inflammatory effects, which may contribute to the overall therapeutic potential of the compound in treating inflammatory diseases .

- Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties, indicating that similar derivatives may also possess such activity .

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of related compounds:

Q & A

Q. What are the key structural features of 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, and how do they influence its reactivity in synthetic pathways?

The compound contains a pyridine-thiophene hybrid scaffold, a sulfamoyl linker, and a phenoxyacetamide moiety. The pyridine and thiophene groups contribute to π-π stacking interactions and potential metal coordination, while the sulfamoyl group enhances solubility and hydrogen-bonding capacity. These features necessitate careful selection of coupling reagents (e.g., TBTU for amide bond formation) and reaction conditions (e.g., acidic/basic media for substitution reactions) during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons in thiophene at δ 6.8–7.5 ppm) and carbon assignments .

- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ or [M–H]– peaks) .

- X-ray Crystallography : To resolve conformational ambiguities, especially in the sulfamoyl-phenoxy linkage .

- Elemental Analysis : To validate purity (>95%) and stoichiometry .

Intermediate/Advanced Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of sulfamoyl groups) .

- Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura coupling steps involving thiophene-pyridine fragments .

- Purification : Employ gradient elution in preparative HPLC to isolate the acetamide moiety from byproducts (e.g., unreacted phenoxy intermediates) .

Q. What experimental strategies resolve contradictions between computational predictions (e.g., DFT) and observed spectroscopic data for this compound?

- Orthogonal Validation : Cross-check NMR chemical shifts with DFT-calculated isotropic shielding constants using software like Gaussian .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess conformational changes in the sulfamoyl group .

- Dynamic NMR : Perform variable-temperature studies to detect rotameric equilibria in the acetamide side chain .

Advanced Research Questions

Q. How does the sulfamoyl-phenoxy linkage influence the compound’s binding affinity in target protein-ligand interactions, and what methodological approaches validate this?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., using AutoDock Vina) to assess sulfamoyl group interactions with catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate sulfamoyl modifications with affinity changes .

- Site-Directed Mutagenesis : Test binding to mutated protein targets (e.g., replacing asparagine with alanine to disrupt hydrogen bonding) .

Q. What are the methodological considerations for analyzing degradation products of this compound under accelerated stability testing (e.g., high humidity, heat)?

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the acetamide bond) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

- Impurity Profiling : Compare degradation peaks with synthetic intermediates (e.g., free phenoxy fragments) using reference standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro bioactivity data and computational ADMET predictions for this compound?

- Permeability Assays : Perform Caco-2 cell monolayer studies to validate computational P-gp efflux ratios .

- Metabolite Identification : Use hepatocyte microsomes to detect sulfamoyl oxidation products not accounted for in silico .

- Plasma Protein Binding (PPB) : Compare experimental PPB (via equilibrium dialysis) with predicted values to refine logP calculations .

Methodological Innovations

Q. What novel reaction pathways could enable the incorporation of sulfone or phosphonate groups into the pyridine-thiophene scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.